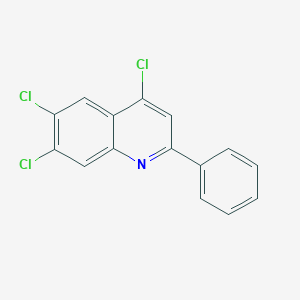
4,6,7-Trichloro-2-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,7-Trichloro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H8Cl3N and a molecular weight of 308.59 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The presence of three chlorine atoms and a phenyl group attached to the quinoline core makes this compound unique and potentially useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloro-2-phenylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for the construction of quinoline derivatives . These methods typically involve the use of aniline derivatives and carbonyl compounds, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are also explored for the efficient synthesis of quinoline derivatives . These methods aim to minimize environmental impact and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
4,6,7-Trichloro-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline core can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quinoline derivatives, while oxidation and reduction reactions can yield quinoline N-oxides or reduced quinoline derivatives .
科学研究应用
4,6,7-Trichloro-2-phenylquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents due to its unique structure and reactivity.
Biological Research: The compound is used in studies related to enzyme inhibition and interaction with biological targets.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Synthetic Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules
作用机制
The mechanism of action of 4,6,7-Trichloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound’s structure allows it to interact with nucleic acids and proteins, further influencing its biological activity .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its wide range of applications in medicinal and industrial chemistry.
Fluoroquinolines: These compounds have fluorine atoms instead of chlorine, which can enhance their biological activity and stability.
Chloroquinolines: Similar to 4,6,7-Trichloro-2-phenylquinoline but with different substitution patterns, leading to varied reactivity and applications.
Uniqueness
This compound is unique due to the specific positioning of the chlorine atoms and the phenyl group on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
1189105-90-5 |
|---|---|
分子式 |
C15H8Cl3N |
分子量 |
308.6 g/mol |
IUPAC 名称 |
4,6,7-trichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-11-7-14(9-4-2-1-3-5-9)19-15-8-13(18)12(17)6-10(11)15/h1-8H |
InChI 键 |
QZTVRTAIAFWNMG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


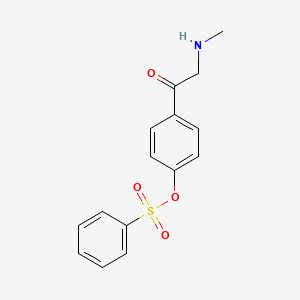
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]-7-azaindole](/img/structure/B12632705.png)
![4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12632707.png)

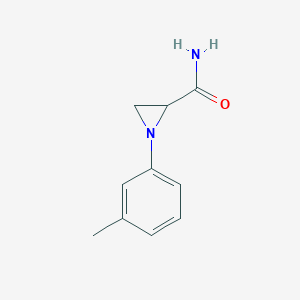
![3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B12632712.png)
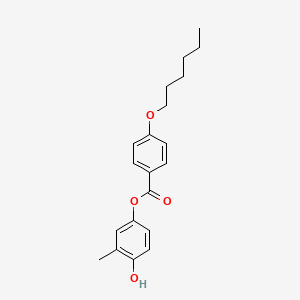
![N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12632733.png)
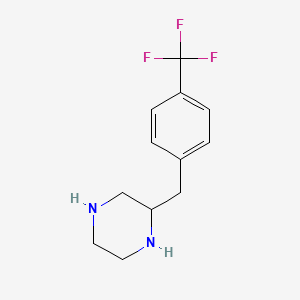

![(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12632751.png)
![Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B12632762.png)

![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile](/img/structure/B12632774.png)
